molecular formula C14H20BrFN2 B13724460 1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine

1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine

Cat. No.: B13724460
M. Wt: 315.22 g/mol
InChI Key: DTCSRRTUPJGOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, and an isopropyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with 4-isopropylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms on the benzyl ring can influence its binding affinity and selectivity towards these targets. The isopropyl group on the piperazine ring can also affect its pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

1-(3-Bromo-5-fluoro-benzyl)-4-isopropyl-piperazine can be compared with other similar compounds, such as:

    1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-pyrrolidine: This compound has a similar benzyl ring but with a pyrrolidine ring instead of a piperazine ring.

    3-Bromo-5-fluorobenzaldehyde: This compound has a similar benzyl ring but with an aldehyde group instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20BrFN2

Molecular Weight

315.22 g/mol

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H20BrFN2/c1-11(2)18-5-3-17(4-6-18)10-12-7-13(15)9-14(16)8-12/h7-9,11H,3-6,10H2,1-2H3

InChI Key

DTCSRRTUPJGOKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=CC(=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.